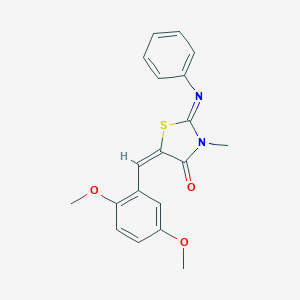
(2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has attracted the interest of many researchers in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities.
作用机制
The mechanism of action of (2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that its biological activities are due to its ability to interact with various molecular targets. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
(2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit antimicrobial activity against several bacterial and fungal strains. In addition, it has been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the advantages of (2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the research on (2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is to further investigate its potential as an anti-cancer agent and to explore its mechanism of action in more detail. Another direction is to investigate its potential as an anti-diabetic agent and to determine its efficacy in animal models of diabetes. Additionally, future research could focus on improving the solubility of this compound to facilitate its use in various experimental settings.
合成方法
The synthesis of (2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 2,5-dimethoxybenzaldehyde and 3-methyl-2-phenylthiazolidin-4-one in the presence of acetic acid. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the thiazolidinone ring. The resulting product is a yellow crystalline solid with a melting point of 210-212°C.
科学研究应用
(2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been the subject of several scientific studies due to its potential therapeutic properties. It has been reported to exhibit anticancer, antimicrobial, antifungal, anti-inflammatory, and antioxidant activities. In addition, it has been found to have potential as an anti-diabetic agent.
属性
产品名称 |
(2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C19H18N2O3S |
分子量 |
354.4 g/mol |
IUPAC 名称 |
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S/c1-21-18(22)17(25-19(21)20-14-7-5-4-6-8-14)12-13-11-15(23-2)9-10-16(13)24-3/h4-12H,1-3H3/b17-12+,20-19? |
InChI 键 |
HDXRUXWTHRWOJB-NETLLJLASA-N |
手性 SMILES |
CN1C(=O)/C(=C\C2=C(C=CC(=C2)OC)OC)/SC1=NC3=CC=CC=C3 |
SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=NC3=CC=CC=C3 |
规范 SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



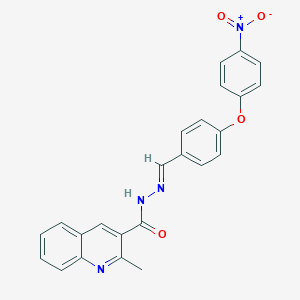
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306731.png)
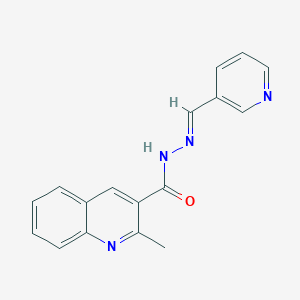
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306733.png)
![4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B306734.png)
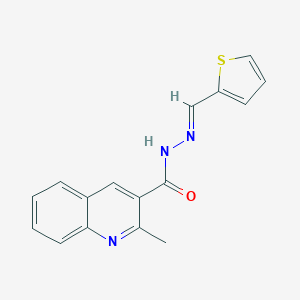
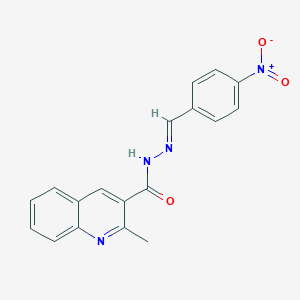
![N'-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide](/img/structure/B306742.png)

![2,8-dimethyl-N'-[4-(methylsulfanyl)benzylidene]-3-quinolinecarbohydrazide](/img/structure/B306744.png)
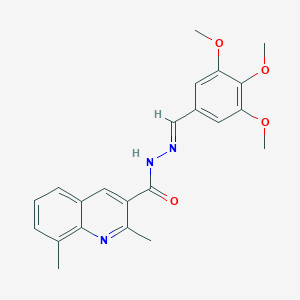
![2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{3-nitrobenzylidene}acetohydrazide](/img/structure/B306748.png)
![2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{2-nitrobenzylidene}acetohydrazide](/img/structure/B306751.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide](/img/structure/B306752.png)